Tert-butyl 5-chloro-2-hydroxybenzoate
Description
Tert-butyl 5-chloro-2-hydroxybenzoate is a benzoic acid derivative featuring a tert-butyl ester group, a chlorine substituent at the 5-position, and a hydroxyl group at the 2-position. This article compares this compound with similar compounds, leveraging data from methyl esters (), iodinated and fluorinated tert-butyl analogs (), and stability profiles of related tert-butyl derivatives ().
Properties
CAS No. |
255908-45-3 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl 5-chloro-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 |
InChI Key |
MUAXDWFAZSFNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key parameters for tert-butyl 5-chloro-2-hydroxybenzoate and its analogs:
Key Observations:
Molecular Weight and Substituent Effects: The tert-butyl group increases molecular weight significantly compared to methyl esters (e.g., 228.67 vs. 186.59 g/mol for hydroxybenzoates). Halogen substituents (Cl, F, I) influence electronic properties: Chlorine and fluorine enhance electronegativity, while iodine may introduce instability due to its leaving-group propensity .
Hydroxy vs. Methoxy Groups :
- The hydroxyl group in this compound facilitates hydrogen bonding, increasing solubility in polar solvents compared to methoxy analogs (e.g., methyl 5-chloro-2-methoxy-d3-benzoate) .
Stability :
- Tert-butyl esters generally exhibit high stability under recommended storage conditions (e.g., inert atmosphere, low humidity) . However, iodine-substituted derivatives (e.g., tert-butyl 5-chloro-2-iodobenzoate) may degrade under harsh conditions due to weak C-I bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
